4'-Bromoacetanilide

QSAR Environmental Fate Biodegradation

Select 4'-Bromoacetanilide when your synthesis demands optimal cross-coupling performance. The para-bromine substituent delivers superior oxidative addition reactivity in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions while maintaining storage stability unmatched by iodo analogs. For environmental analysis, this compound is the documented internal standard for phenylurea/triazine herbicide quantification in shellfish tissue, with the bromine isotopic signature enabling unambiguous MS identification. If your QSAR models indicate substituent size (van der Waals radius) governs hydrolysis rates rather than electronic parameters, procurement of this specific brominated derivative ensures accurate kinetic data for regulatory submissions.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 103-88-8
Cat. No. B085723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromoacetanilide
CAS103-88-8
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
InChIKeyMSLICLMCQYQNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromoacetanilide CAS 103-88-8: Properties, Specifications and Procurement Data for Acetanilide Derivatives


4'-Bromoacetanilide (CAS 103-88-8, also known as N-(4-bromophenyl)acetamide or p-bromoacetanilide) is a para-halogenated acetanilide derivative with molecular formula C₈H₈BrNO and molecular weight 214.06 g/mol . It is a white to light beige crystalline solid with a melting point range of 165-169 °C (lit.) and a density of 1.72 g/cm³ [1]. The compound exhibits a predicted pKa of 14.25±0.70 and calculated LogP of approximately 2.48 [2]. It is soluble in benzene, chloroform, and ethyl acetate, moderately soluble in alcohol, and insoluble in cold water . As a para-substituted acetanilide derivative bearing a bromine atom on the phenyl ring, it serves as a versatile synthetic intermediate in organic chemistry, with the bromine substituent functioning as a reactive handle for further transformations [3].

4'-Bromoacetanilide vs. Generic Acetanilide Derivatives: Why Substitution Without Evidence Risks Experimental Failure


While numerous para-substituted acetanilide derivatives share a common core structure, their physicochemical properties and reactivity profiles diverge substantially based on the nature of the substituent. Quantitative structure-activity relationship (QSAR) studies have demonstrated that substituent size and geometry—rather than electronic properties alone—directly influence biologically mediated hydrolysis rates, with a correlation coefficient (r²) of 0.904 for van der Waals radii versus bacterial hydrolysis rate constants [1]. The bromine atom in 4'-bromoacetanilide confers distinct characteristics not replicated by chloro, fluoro, methoxy, or unsubstituted analogs. For instance, biotic and abiotic hydrolysis rates of these derivatives do not correlate (r² = 0.37), indicating that environmental fate and processing behavior cannot be predicted by simple analog extrapolation [2]. Furthermore, the bromine substituent provides a unique reactivity profile in cross-coupling chemistry—functioning as an optimal leaving group for palladium-catalyzed transformations while retaining sufficient stability for handling—a balance not equally achieved by chloro (less reactive in coupling) or iodo (less stable) analogs [3].

4'-Bromoacetanilide CAS 103-88-8: Comparative Quantitative Evidence for Scientific Selection and Procurement


4'-Bromoacetanilide Biological Hydrolysis Rate vs. Para-Substituted Acetanilide Analogs: QSAR-Derived Rate Constants

In a direct head-to-head comparison of para-substituted acetanilides using an Arthrobacter species bacterial culture, 4'-bromoacetanilide demonstrated a second-order rate constant (k_b) for biological hydrolysis that is distinct from its analogs. Regression analysis of log k_b with van der Waals radii of individual substituents yielded a correlation coefficient (r²) of 0.904, establishing that substituent size and geometry—not electronic properties—control biologically mediated hydrolysis rates [1]. The k_b values ranged from (1.09 ± 0.01) × 10⁻¹⁴ to (2.62 ± 0.03) × 10⁻¹⁴ L organism⁻¹ s⁻¹ across the series. This quantitative differentiation confirms that 4'-bromoacetanilide occupies a specific position in the substituent-size-dependent activity spectrum that cannot be predicted from electronic parameters alone [2].

QSAR Environmental Fate Biodegradation Hydrolysis Kinetics

4'-Bromoacetanilide Sublimation Thermodynamics: Comparative Enthalpy, Entropy, and Gibbs Energy Data for Vapor Pressure-Controlled Applications

In a cross-study comparable analysis of 4-substituted acetanilide derivatives, 4'-bromoacetanilide exhibited distinct sublimation thermodynamic parameters measured via thermogravimetric vapor pressure determination under isothermal and nonisothermal diffusion-controlled conditions [1]. The standard molar enthalpy of sublimation (Δ_subH°_m) at 298.15 K was derived from combined vapor pressure and differential scanning calorimetry measurements, along with corresponding standard molar entropies and Gibbs energies of sublimation [2]. While the exact numerical value for 4'-bromoacetanilide requires consultation of the full publication (Fluid Phase Equilibria, 2009, 279, 64-72), the study established that the vapor pressure behavior differs measurably from 4-ethoxyacetanilide and 4-hydroxyacetanilide due to the bromine substituent's influence on intermolecular interactions [3].

Thermodynamics Vapor Pressure Sublimation Physical Chemistry

4'-Bromoacetanilide Crystal Packing: Unique Br···O and π···π Interactions Differentiating Solid-State Behavior

Crystal structure determination of 4'-bromoacetanilide reveals a distinctive supramolecular architecture characterized by C-H···O hydrogen bonding, Br···O halogen bonding interactions, and π···π stacking [1]. This combination of non-covalent interactions—specifically the involvement of the bromine atom in Br···O contacts—is a structural feature not present in non-halogenated acetanilides and differs from the interaction patterns observed in chloro- or fluoro- analogs due to bromine's larger polarizability and atomic radius [2]. The crystal packing is further stabilized by C-H···π and C-Br···π interactions, contributing to the compound's relatively high melting point of 165-169 °C compared to the parent acetanilide (114.3 °C) [3]. The hydrogen bond donor count of 1 and acceptor count of 1, combined with one rotatable bond, define the conformational landscape available for intermolecular recognition [4].

Crystallography Solid-State Chemistry Hydrogen Bonding Materials Science

4'-Bromoacetanilide Synthetic Yield Enhancement via Cyclodextrin-Mediated Bromination: From 55% to 98% Yield Improvement

In a direct head-to-head comparison of synthetic methodologies, the use of cyclodextrins as molecular reactors in aqueous bromination of acetanilide dramatically increased the yield of 4'-bromoacetanilide from 55% to 98% [1]. This 43-percentage-point improvement was achieved using β-cyclodextrin in water at ambient temperature, which simultaneously reduced by-product formation from 45% to merely 2% [2]. The cyclodextrin cavity restricts access of the brominating reagent adjacent to the acetamido group, favoring para-substitution over competing ortho-bromination and di-/tribromination pathways. Notably, this yield enhancement (55% → 98%) represents the largest relative improvement among the substrates tested, exceeding that observed for 4-bromoanisole (73% → 94%, +21%) and 4-bromo-3-methylacetanilide (39% → 72%, +33%) [3].

Green Chemistry Synthetic Methodology Cyclodextrin Catalysis Process Optimization

4'-Bromoacetanilide as Validated Internal Standard: Quantification of Phenylurea and Triazine Herbicides in Oyster Tissue

4'-Bromoacetanilide has been established and validated as an internal standard for the determination of phenylurea and triazine herbicides and their transformation products in oysters at the low microgram per kilogram (μg/kg) level . This analytical application leverages the compound's structural similarity to the target analytes (shared acetanilide core with aromatic substitution) while providing a distinct halogen mass signature (bromine's characteristic isotopic pattern) for MS detection, enabling accurate quantification without interference from endogenous oyster matrix components . The method has been adopted and cited by multiple authoritative sources including Sigma-Aldrich, Thermo Fisher Scientific, and Merck Millipore, confirming its established role as a reference standard in validated analytical protocols [1].

Analytical Chemistry Environmental Monitoring Method Validation Food Safety

4'-Bromoacetanilide CAS 103-88-8: Evidence-Based Application Scenarios for Research and Industrial Use


Environmental Fate and Biodegradation Studies Requiring Compound-Specific Hydrolysis Kinetics

Researchers conducting environmental fate assessments or biodegradation pathway studies for acetanilide-derived compounds should select 4'-bromoacetanilide when QSAR models indicate that substituent size rather than electronic parameters governs biological hydrolysis rates. The documented second-order rate constant for bacterial hydrolysis by Arthrobacter species, combined with the established r² = 0.904 correlation between log k_b and van der Waals radii, enables accurate prediction of environmental persistence that cannot be derived from electronic Hammett parameters alone (r² = 0.847 for abiotic alkaline hydrolysis) [1]. This compound-specific kinetic data is essential for regulatory submissions requiring quantitative biodegradation rate constants rather than analog extrapolations.

High-Purity Synthesis of 4'-Bromoacetanilide via Green Chemistry Cyclodextrin-Mediated Bromination

Synthetic chemists and process development scientists seeking high-purity 4'-bromoacetanilide with minimal purification requirements should implement the cyclodextrin-mediated aqueous bromination protocol. This method increases yield from 55% to 98% while reducing by-product formation from 45% to 2%, operating in water at ambient temperature without organic solvents [1]. The β-cyclodextrin molecular reactor approach is particularly valuable for scale-up operations where reduced purification burden and improved atom economy directly translate to lower production costs and decreased environmental impact [2]. Procurement of 4'-bromoacetanilide as a target product rather than an intermediate benefits from this established synthetic optimization.

Cross-Coupling Chemistry Platform Leveraging the Bromine Substituent as a Reactive Handle

Medicinal chemists and synthetic organic researchers constructing biaryl systems or performing C-N bond formations should prioritize 4'-bromoacetanilide over chloro- or unsubstituted acetanilide derivatives when palladium-catalyzed Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling is the intended downstream transformation [1]. The bromine atom provides an optimal balance of reactivity (superior to chlorine in oxidative addition) and stability (superior to iodine in handling) for metal-catalyzed cross-coupling [2]. This reactivity profile enables efficient construction of pharmaceutical intermediates, agrochemical building blocks, and materials science precursors with predictable and reproducible coupling yields [3].

Validated Analytical Method for Herbicide Residue Quantification in Seafood Matrices

Analytical chemistry laboratories, contract research organizations, and food safety testing facilities performing regulatory compliance testing for phenylurea and triazine herbicides in shellfish should incorporate 4'-bromoacetanilide as the validated internal standard [1]. The method has been established for quantification at low microgram per kilogram levels in oyster tissue, with the bromine isotopic signature providing unambiguous mass spectral identification that distinguishes the internal standard from target analytes and matrix interferences [2]. Adoption of this documented internal standard accelerates method validation timelines and supports data quality objectives for regulatory submissions to agencies such as FDA, EFSA, or EPA [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromoacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.